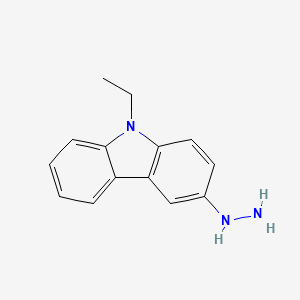

9-Ethyl-3-hydrazinyl-9H-carbazole

Description

Overview of Carbazole (B46965) Derivatives in Chemical and Biological Sciences

Carbazole and its derivatives constitute a vital class of nitrogen-containing heterocyclic compounds, extensively studied for their diverse applications. rsc.orgresearchgate.net Their rigid, planar, and electron-rich tricyclic structure makes them a "privileged scaffold" in medicinal chemistry and material science. researchgate.net

The carbazole nucleus, which consists of two benzene (B151609) rings fused to a central five-membered pyrrole (B145914) ring, is a cornerstone of modern heterocyclic chemistry. rsc.orgwikipedia.org First isolated from coal tar by Carl Graebe and Carl Glaser in 1872, this aromatic heterocycle is not only a synthetic target but is also found in numerous naturally occurring alkaloids, many of which are sourced from plants of the Rutaceae family. nih.govtandfonline.com

The significance of the carbazole scaffold stems from its wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties. rsc.orgresearchgate.net Furthermore, carbazole derivatives have been pivotal in the development of anticancer agents; the well-known drug ellipticine, for instance, features a carbazole-related structure and has demonstrated potent anti-tumor activity. rsc.orgtandfonline.com Beyond its biological relevance, the carbazole framework is integral to material science, where its photophysical and electronic properties are exploited in the design of fluorescent probes, organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.orgnih.gov

Following the initial discovery of the parent carbazole, research efforts soon turned towards its functionalization to modulate its properties. The nitrogen atom at the 9-position is a key site for substitution, as it can be readily alkylated. The introduction of an ethyl group at this position yields 9-ethyl-9H-carbazole, a foundational precursor for a multitude of more complex derivatives. tubitak.gov.trnist.gov

The synthesis of 9-ethyl-9H-carbazole is typically achieved by reacting carbazole with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. tubitak.gov.trorgsyn.org Early research focused on establishing reliable synthetic routes and understanding the fundamental reactivity of the 9-ethylated scaffold. Subsequent historical development involved exploring electrophilic substitution reactions on the carbazole ring. The 3 and 6 positions are electronically activated and thus are the primary sites for reactions such as nitration. The synthesis of 3-nitro-9-ethylcarbazole, for example, is a critical step, as the nitro group can be readily reduced to 3-amino-9-ethylcarbazole (B89807). tubitak.gov.tr This amino derivative is a versatile intermediate, opening pathways to a vast array of functionalizations at the 3-position and serving as a cornerstone for the development of many biologically active molecules and functional materials. tubitak.gov.tr

Structural Context and Nomenclature of 9-Ethyl-3-hydrazinyl-9H-Carbazole

The compound this compound is a specific derivative of the carbazole family. Its formal name precisely describes its molecular architecture: a core carbazole ring system, an ethyl (-CH₂CH₃) substituent on the nitrogen atom (position 9), and a hydrazinyl (-NHNH₂) group attached to position 3 of the carbocyclic framework.

While direct synthesis of this specific compound is not extensively documented in mainstream literature, its preparation can be inferred from standard heterocyclic chemistry transformations. A common and logical synthetic pathway would involve the diazotization of 3-amino-9-ethylcarbazole with nitrous acid to form an intermediate diazonium salt, followed by a reduction step to yield the target hydrazinyl compound. tubitak.gov.tr The amino precursor, 3-amino-9-ethylcarbazole, is readily prepared via the nitration of 9-ethylcarbazole (B1664220) and subsequent reduction. tubitak.gov.tr

Table 1: Physicochemical Properties of 9-Ethyl-9H-Carbazole and Key Precursors

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 9-Ethyl-9H-carbazole | C₁₄H₁₃N | 195.26 | Solid | 68-70 | 86-28-2 nist.gov |

| 9-Ethyl-3-nitro-9H-carbazole | C₁₄H₁₂N₂O₂ | 240.26 | Solid | 114-116 | 86-30-6 nih.gov |

| 9-Ethyl-3-carbazolecarboxaldehyde | C₁₅H₁₃NO | 223.27 | Solid | 85-87 | 7570-45-8 sigmaaldrich.com |

The hydrazinyl group at the C-3 position is a highly reactive and synthetically valuable functional group. Its primary role in the context of carbazole chemistry is that of a versatile nucleophilic building block. It can readily react with various electrophiles, particularly carbonyl compounds like aldehydes and ketones, to form stable hydrazone derivatives. researchgate.net This condensation reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of molecules for biological screening.

Furthermore, the hydrazinyl moiety serves as a key intermediate for the construction of other heterocyclic rings. For example, reactions with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings fused or linked to the carbazole scaffold. uobaghdad.edu.iqresearchgate.net The hydrazinyl and its resultant hydrazone functionalities are not merely synthetic handles; they are often critical components of the pharmacophore, directly contributing to the biological activity of the final molecule. Studies have shown that carbazole-hydrazone derivatives can act as potent enzyme inhibitors and exhibit significant antioxidant properties. researchgate.netnih.gov

Contemporary Research Trajectories for this compound and its Derivatives

Modern research does not focus on this compound in isolation but rather utilizes it and its precursors, like 9-ethyl-9H-carbazole-3-carbaldehyde, as platforms for developing novel, biologically active agents. The derivatives, particularly hydrazones, are at the forefront of this research.

Contemporary studies are exploring a range of therapeutic applications:

Anticancer Activity: Numerous carbazole derivatives are being investigated for their potential as anticancer agents. tandfonline.comnih.gov Research on 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a direct precursor for hydrazone synthesis, has shown that it can induce apoptosis and senescence in melanoma cells by activating the p53 pathway. nih.gov This highlights the potential of the C-3 functionalized 9-ethylcarbazole scaffold in oncology.

Neuroprotective and Antioxidant Effects: Derivatives of 9-ethyl-9H-carbazole are being synthesized and evaluated for their ability to combat oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's. researchgate.net Hydrazone derivatives, in particular, have demonstrated significant radical scavenging activity and have shown a protective effect against amyloid β-induced damage in neuronal cells. researchgate.net

Antiviral Agents: The global need for new antiviral therapies has spurred research into diverse chemical scaffolds. Recently, derivatives of N-(9-ethyl-9H-carbazol-3-yl)acetamide have been synthesized and studied via computational docking as potential inhibitors of key SARS-CoV-2 proteins, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). mdpi.com

Enzyme Inhibition: The hydrazone linkage has been identified as a key structural feature for enzyme inhibition. Carbazole and hydrazone derivatives have been identified as new competitive inhibitors of tyrosinase, an enzyme involved in hyperpigmentation. nih.gov This suggests potential applications in dermatology.

Table 2: Selected Contemporary Research on Derivatives of the 9-Ethyl-3-functionalized-Carbazole Scaffold

| Derivative Class | Research Focus | Key Findings |

| Hydrazone Derivatives | Neuroprotection, Antioxidant | Showed radical scavenging activity and protected neuronal cells from amyloid β-induced damage. researchgate.net |

| Carbaldehyde (ECCA) | Anticancer (Melanoma) | Induces apoptosis and senescence in melanoma cells through p53 pathway activation. nih.gov |

| Acetamide-linked Triazoles | Antiviral (Anti-SARS-CoV-2) | Docking studies indicated strong binding affinities to key viral proteins like Mpro and RdRp. mdpi.com |

| Hydrazone Derivatives | Enzyme Inhibition (Tyrosinase) | Acted as competitive inhibitors, suggesting potential for treating hyperpigmentation. nih.gov |

| Hydrazine-carbothioamides | Anticancer, Antioxidant | Carbazole-based thiosemicarbazides showed potent antioxidant and anticancer activities. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

887593-73-9 |

|---|---|

Molecular Formula |

C14H15N3 |

Molecular Weight |

225.29 |

IUPAC Name |

(9-ethylcarbazol-3-yl)hydrazine |

InChI |

InChI=1S/C14H15N3/c1-2-17-13-6-4-3-5-11(13)12-9-10(16-15)7-8-14(12)17/h3-9,16H,2,15H2,1H3 |

InChI Key |

PBZWRPFXGBWAHJ-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)NN)C3=CC=CC=C31 |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NN)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Ethyl 3 Hydrazinyl 9h Carbazole and Its Chemical Congeners

Precursor Synthesis Strategies for the 9-Ethyl-9H-Carbazole Core

The foundation for synthesizing 9-Ethyl-3-hydrazinyl-9H-carbazole is the creation of the 9-Ethyl-9H-carbazole core. This is typically achieved through the direct alkylation of carbazole (B46965), followed by functionalization at the 3-position of the aromatic ring system.

N-Alkylation of Carbazole to Yield 9-Ethyl-9H-Carbazole

The introduction of an ethyl group at the 9-position (the nitrogen atom) of the carbazole ring is a fundamental first step. This N-alkylation reaction is commonly performed by treating carbazole with an ethylating agent in the presence of a base. One effective method involves the reaction of carbazole with ethyl bromide in acetone, using potassium hydroxide as the base. tubitak.gov.tr Another robust approach employs phase-transfer catalysis, where carbazole reacts with ethyl bromide in a toluene solvent system. google.com Solid potassium hydroxide serves as the deprotonating agent, and a phase-transfer catalyst, such as benzyltriethylammonium chloride, facilitates the reaction between the two phases, leading to high yields of 9-Ethyl-9H-carbazole. google.com

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Yield |

| Carbazole | Ethyl Bromide | Benzyltriethylammonium Chloride | Toluene | Heated to 78°C for 5 hours | 9-Ethyl-9H-carbazole | 98.9% |

| Carbazole | Ethyl Bromide | Potassium Hydroxide | Acetone | Room Temperature | 9-Ethyl-9H-carbazole | N/A |

Functionalization at the Carbazole 3-Position

With the 9-ethyl-9H-carbazole core synthesized, the next strategic step involves introducing a functional group at the 3-position. This position is electronically activated by the nitrogen atom, making it susceptible to electrophilic substitution. This functionalization creates key intermediates that can be converted to the target hydrazinyl compound.

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic compounds like 9-ethyl-9H-carbazole. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This electrophile then attacks the 3-position of the carbazole ring. The resulting iminium ion is subsequently hydrolyzed during workup to yield the aldehyde, 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA). wikipedia.orgnih.gov The procedure involves dissolving 9-ethyl-9H-carbazole in DMF, cooling the mixture, and slowly adding a DMF solution of POCl₃, which results in a high yield of the desired product. nih.gov

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

| 9-Ethyl-9H-carbazole | Phosphorus oxychloride (POCl₃) | N,N-dimethylformamide (DMF) | Cooled to 273 K, stirred for 10 hours | 9-Ethyl-9H-carbazole-3-carbaldehyde | 85% |

A common route to introduce a nitrogen-based functional group is through a two-step nitration and reduction sequence.

First, 9-ethylcarbazole (B1664220) undergoes regioselective nitration at the 3-position. This is achieved by reacting it with nitric acid in a suitable solvent like 1,2-dichloroethane at a controlled low temperature (0 °C) to yield 3-nitro-9-ethylcarbazole. tubitak.gov.tr

Following the nitration, the nitro group is reduced to an amino group. This transformation can be accomplished using various reducing agents. A classic method involves the use of tin metal in the presence of concentrated hydrochloric acid. tubitak.gov.tr Alternatively, catalytic reduction using hydrogen gas with a supported nickel catalyst provides another effective pathway to obtain 3-Amino-9-ethyl-9H-carbazole. google.com

| Step | Reactant | Reagents | Solvent | Conditions | Product |

| Nitration | 9-Ethylcarbazole | Nitric Acid | 1,2-dichloroethane | 0 °C | 3-Nitro-9-ethylcarbazole |

| Reduction | 3-Nitro-9-ethylcarbazole | Tin (Sn), Hydrochloric Acid (HCl) | N/A | N/A | 3-Amino-9-ethyl-9H-carbazole |

| Reduction (Alternative) | 3-Nitro-9-ethylcarbazole | Hydrogen (H₂) | Chlorinated aromatic hydrocarbon | Supported Nickel Catalyst | 3-Amino-9-ethyl-9H-carbazole |

The introduction of an acetyl group at the 3-position is achieved through the Friedel-Crafts acylation reaction. This involves treating 9-ethyl-9H-carbazole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). uobaghdad.edu.iqresearchgate.net The reaction is typically carried out in a solvent like dichloroethane at low temperatures (0-5 °C) to control the reactivity. uobaghdad.edu.iq This method provides 3-Acetyl-9-ethyl-9H-carbazole, another versatile intermediate. uobaghdad.edu.iqresearchgate.net

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |

| 9-Ethyl-9H-carbazole | Acetyl chloride | Aluminum chloride (AlCl₃) | Dichloroethane | 0-5 °C for 30 min, then room temp for 30 min | 3-Acetyl-9-ethyl-9H-carbazole |

Direct Synthesis Routes for this compound

The synthesis of this compound is typically achieved by the chemical modification of the functionalized precursors described previously. A primary method for introducing the hydrazine (B178648) moiety involves the reaction of a suitable precursor with hydrazine hydrate (B1144303).

For instance, intermediates such as 3-Acetyl-9-ethyl-9H-carbazole can be reacted with hydrazine hydrate. uobaghdad.edu.iqresearchgate.net This reaction, often used in the synthesis of pyrazoline derivatives, proceeds through the initial formation of a hydrazone, which can then undergo cyclization. uobaghdad.edu.iq Similarly, N9-(chloroacetyl)-carbazole can be converted into N9-(hydrazinoacetyl)-carbazole by refluxing with hydrazine hydrate in an ethanol (B145695)/dioxane solvent mixture. niscpr.res.in These reactions demonstrate the utility of hydrazine hydrate for directly incorporating the hydrazinyl functional group onto a carbazole scaffold to create hydrazine derivatives. niscpr.res.in While not a single-step synthesis from the base carbazole, these methods represent direct routes from key functionalized intermediates to hydrazine-containing carbazole structures.

| Precursor | Reagent | Solvent | Conditions | Product Class |

| 3-(3-Phenyl-1-Oxy propen-1-yl)9-ethyl carbazole (from 3-Acetyl-9-ethyl-9H-carbazole) | Hydrazine hydrate (50%) | Ethanol | Reflux for 5 hours | Pyrazoline derivative |

| N9-(chloroacetyl)-carbazole | Hydrazine hydrate | Ethanol/Dioxane (9:1 v/v) | Reflux for 10 hours | N9-(hydrazinoacetyl)-carbazole |

Derivatization Strategies Leveraging the Hydrazine Moiety

The hydrazine group in this compound is a versatile functional handle for a variety of chemical transformations. Its nucleophilic nature allows for the construction of a wide array of derivatives, including hydrazones, and serves as a key building block for the synthesis of various heterocyclic systems.

Formation of 9-Ethyl-9H-carbazole Hydrazone Derivatives via Condensation with Carbonyl Compounds

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a classic and efficient condensation reaction. In the context of this compound, this reaction provides a straightforward method for introducing diverse structural motifs onto the carbazole scaffold. The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

This reaction is typically carried out by refluxing equimolar amounts of the this compound precursor and the respective carbonyl compound in a suitable solvent, such as ethanol. dergipark.org.tr The yields of these reactions can be influenced by the electronic nature of the substituents on the carbonyl compound. dergipark.org.tr A series of 9-ethyl-9H-carbazole hydrazone derivatives have been synthesized and characterized for their potential biological activities. researchgate.net For instance, the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with various phenylhydrazines can lead to the corresponding arylhydrazones. researchgate.net

The synthesis of these hydrazone derivatives is a key step in creating libraries of compounds for further investigation. The general structure of the resulting hydrazones features the carbazole nucleus connected to a substituted phenyl ring through an azomethine (-N=CH-) linkage.

Table 1: Examples of Synthesized 9-Ethyl-9H-carbazole Hydrazone Derivatives

| Carbonyl Compound | Resulting Hydrazone Derivative | Reference |

|---|---|---|

| Benzaldehyde | (E)-N'-benzylidene-9-ethyl-9H-carbazole-3-carbohydrazide | researchgate.net |

| 4-Nitrobenzaldehyde | (E)-9-ethyl-N'-(4-nitrobenzylidene)-9H-carbazole-3-carbohydrazide | researchgate.net |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-9-ethyl-9H-carbazole-3-carbohydrazide | researchgate.net |

| 4-Methoxybenzaldehyde | (E)-9-ethyl-N'-(4-methoxybenzylidene)-9H-carbazole-3-carbohydrazide | researchgate.net |

This table is illustrative and based on the general reaction between carbazole hydrazides/hydrazines and aldehydes.

Cyclization Reactions Leading to Pyrazolyl and Pyrazoline Derivatives

The hydrazine moiety of this compound is a key precursor for the synthesis of five-membered nitrogen-containing heterocycles, particularly pyrazoles and their dihydro counterparts, pyrazolines. These structures are of significant interest due to their presence in many pharmacologically active compounds. nih.gov

One common synthetic route involves a cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. chim.it For instance, α,β-unsaturated ketones (chalcones) derived from 3-acetyl-9-ethyl-carbazole can react with hydrazine hydrate to yield 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-9-ethyl-9H-carbazoles. uobaghdad.edu.iqresearchgate.net This reaction is typically performed by refluxing the reactants in ethanol, sometimes with the addition of a catalytic amount of acetic acid to facilitate the cyclization. uobaghdad.edu.iqnih.gov

The reaction mechanism involves the initial Michael addition of the hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. nih.gov Different substituted hydrazines, such as phenylhydrazine, can be used to generate N-substituted pyrazoline derivatives. uobaghdad.edu.iqresearchgate.netcore.ac.uk

Table 2: Synthesis of Pyrazoline Derivatives from 9-Ethyl-9H-carbazole Precursors

| Chalcone Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 3-(3-Phenyl-1-oxopropen-1-yl)-9-ethyl-carbazole | Hydrazine hydrate | 3-(5-Phenyl-4,5-dihydro-3-pyrazolyl)-9-ethyl-carbazole | uobaghdad.edu.iqresearchgate.net |

| 3-(3-(4-Chlorophenyl)-1-oxopropen-1-yl)-9-ethyl-carbazole | Hydrazine hydrate | 3-(5-(4-Chlorophenyl)-4,5-dihydro-3-pyrazolyl)-9-ethyl-carbazole | uobaghdad.edu.iqresearchgate.net |

| 3-(3-Phenyl-1-oxopropen-1-yl)-9-ethyl-carbazole | Phenylhydrazine | 3-(1,5-Diphenyl-4,5-dihydro-3-pyrazolyl)-9-ethyl-carbazole | uobaghdad.edu.iqresearchgate.net |

Nucleophilic Addition Reactions of Hydrazinyl Derivatives

The nucleophilicity of the hydrazine group is fundamental to its reactivity. Beyond condensation with simple carbonyls, it can participate in nucleophilic addition reactions with a variety of electrophiles. For example, carbazole-containing hydrazides can react with isothiocyanates to form thiosemicarbazide derivatives, also known as hydrazine-1-carbothioamides. nih.gov This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate. nih.gov

Similarly, the amino group of the related precursor, 3-amino-9-ethylcarbazole (B89807), which possesses nucleophilic character, readily reacts with electrophiles like 2-isocyanatoethyl methacrylate. tubitak.gov.tr This reaction proceeds via nucleophilic addition of the amine to the isocyanate group, forming a urea linkage. tubitak.gov.tr While this example involves an amino group, the principle of nucleophilic addition is directly applicable to the more nucleophilic hydrazine moiety of this compound.

Another important reaction is the acylation of the hydrazine group. Carbazole-hydrazide compounds react with various aromatic acid chlorides in a nucleophilic addition-elimination reaction to produce acetyl benzohydrazide derivatives. acgpubs.org

Advanced Synthetic Transformations from Related Precursors

Starting from precursors closely related to this compound, such as 3-amino-9-ethylcarbazole, more complex heterocyclic systems can be constructed, and the functional group can be transformed into a wide range of other substituents through classical aromatic chemistry.

Construction of Fused Heterocyclic Systems (e.g., Pyrrole (B145914), Thiazole, Pyrimidine, Isoxazole)

Carbazole derivatives serve as valuable synthons for building more complex, fused heterocyclic architectures. The reactivity of functional groups at the C-3 position of the 9-ethyl-carbazole nucleus can be exploited to construct additional rings.

For example, chalcones derived from 3-acetyl-9-ethyl-carbazole can be used to synthesize pyrimidine derivatives. The reaction of these chalcones with guanidine carbonate in the presence of sodium hydroxide leads to the formation of 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethyl-carbazole. uobaghdad.edu.iqresearchgate.net This transformation highlights the utility of carbazole-based intermediates in creating fused or directly linked poly-heterocyclic systems. The synthesis of novel carbazole-based helicenes fused with azine rings (like pyridine or pyrazine) has also been reported, demonstrating advanced methods for creating complex donor-acceptor hybrid molecules. beilstein-journals.orgnih.gov

Diazotization and Subsequent Sandmeyer-Type Reactions

The synthetic precursor to this compound is 3-amino-9-ethylcarbazole. This primary aromatic amine is an ideal substrate for diazotization reactions. Treatment of 3-amino-9-ethylcarbazole with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures produces a reactive diazonium salt. masterorganicchemistry.comorganic-chemistry.org

This diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.org The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, typically using a copper(I) salt as a catalyst or reagent. masterorganicchemistry.comwikipedia.org This provides a powerful method for introducing substituents onto the carbazole ring that are not easily accessible through direct electrophilic aromatic substitution.

Reported Sandmeyer-type reactions starting from the diazonium salt of 3-amino-9-ethylcarbazole include:

Trifluoromethylthiolation: Reaction with specific silver and copper reagents to introduce an -SCF3 group. tubitak.gov.tr

Difluoromethylthiolation: A similar reaction to introduce an -SCF2H group, which has applications as a crop-protecting agent. tubitak.gov.tr

Trifluoromethylation: Coupling with trifluoromethyltrimethylsilane (TMSCF3) to yield 3-(trifluoromethyl)-9-ethyl-9H-carbazole. tubitak.gov.tr

These transformations showcase the synthetic utility of diazotization as a gateway to a broad spectrum of functionally diverse 9-ethyl-carbazole derivatives. organic-chemistry.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9-Ethyl-9H-carbazole-3-carbaldehyde |

| Phenylhydrazine |

| 3-Acetyl-9-ethyl-carbazole |

| Hydrazine hydrate |

| 3-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)-9-ethyl-9H-carbazole |

| Isothiocyanate |

| Thiosemicarbazide |

| 3-Amino-9-ethylcarbazole |

| 2-Isocyanatoethyl methacrylate |

| Benzohydrazide |

| Guanidine carbonate |

| 3-(2-Amino-6-aryl-4-pyrimidinyl)-9-ethyl-carbazole |

| Sodium nitrite |

| 3-(Trifluoromethyl)-9-ethyl-9H-carbazole |

Methodological Considerations in Synthetic Protocols

The optimization of reaction conditions is a critical aspect of the synthesis of this compound and its congeners to ensure high yields and purity. Key parameters that are often manipulated include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants.

In the synthesis of carbazole derivatives, the choice of solvent can significantly impact the reaction outcome. For reactions involving hydrazine hydrate, ethanol is a commonly used solvent, often under reflux conditions nih.govuobaghdad.edu.iqresearchgate.net. The reaction time is also a crucial factor, with typical durations ranging from 5 to 12 hours nih.govuobaghdad.edu.iqresearchgate.net.

The molar equivalents of reagents are carefully controlled to drive the reaction to completion and minimize side products. For instance, in the formation of hydrazides from esters, a significant excess of hydrazine hydrate is often used nih.gov. The temperature is another critical parameter. While some reactions proceed at room temperature, many require heating to reflux to achieve a reasonable reaction rate and yield nih.govuobaghdad.edu.iqresearchgate.net.

The table below illustrates how different reaction conditions can influence the yield of analogous carbazole transformations.

| Precursor | Reagents | Solvent | Temperature | Time (h) | Product | Yield (%) |

| 3-(3-phenyl-1-Oxy propen-1-yl)9-ethyl carbazole | Hydrazine hydrate (50%) | Ethanol | Reflux | 5 | 3-(5-phenyl-4,5-Dihydro-3-pyrozolyl)9-Ethyl carbazole | Not specified |

| Ethyl 2-(9H-carbazol-9-yl) acetate | Hydrazine hydrate (80%) | Ethanol | Reflux | 12 | 2-(9H-carbazol-9-yl) acetohydrazide | 81 |

| 3-acetyl-9-ethyl carbazole & aromatic aldehyde | 1% NaOH | Ethanol | Reflux | 5 | 3-(3-Phenyl-1-Oxy propen-1-yl)9-Ethyl carbazole | Not specified |

This table presents data from analogous reactions to illustrate the impact of reaction conditions and is not a direct representation of the synthesis of this compound.

The purity of this compound and its intermediates is routinely assessed using chromatographic techniques, with thin-layer chromatography (TLC) being a prevalent method for its simplicity and speed nih.govuobaghdad.edu.iqresearchgate.net. TLC is utilized to monitor the progress of a reaction, identify the presence of starting materials and products, and determine the purity of the isolated compound nih.gov.

In the context of carbazole derivative synthesis, various solvent systems are employed as the mobile phase for TLC analysis. The choice of eluent depends on the polarity of the compounds being separated. For instance, ethyl acetate is a commonly used eluent for the TLC analysis of certain carbazole derivatives uobaghdad.edu.iqresearchgate.net. In other cases, a mixture of solvents, such as cyclohexane, is employed uobaghdad.edu.iq. The visualization of the separated spots on the TLC plate is typically achieved under UV light or by using staining agents like iodine vapor uobaghdad.edu.iq.

The following table provides examples of TLC systems used in the analysis of related carbazole compounds.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Visualization |

| 3-(5-aryl-4, 5-Dihydro-3-pyrozolyl)9-Ethyl carbazole | Silica Gel | Ethyl acetate | Not specified |

| 3-(3-Phenyl-1-Oxy propen-1-yl)9-Ethyl carbazole | Silica Gel | Cyclohexane | Not specified |

| 2-(9H-carbazol-9-yl) acetohydrazide derivatives | Silica Gel | Hexane/Ethyl acetate or Dichloromethane/Ethyl acetate | UV lamp (254 and 366 nm) |

This table illustrates common TLC systems for analogous carbazole derivatives and may be applicable to the analysis of this compound.

Chemical Reactivity and Mechanistic Studies of 9 Ethyl 3 Hydrazinyl 9h Carbazole

Reactivity of the Hydrazine (B178648) Functionality

The hydrazine group (-NHNH2) attached to the carbazole (B46965) ring at the 3-position is a versatile functional group capable of participating in a wide array of chemical reactions. Its reactivity stems from the nucleophilic nature of the nitrogen atoms.

The hydrazine moiety in aryl hydrazines is known to act as a potent nucleophile. nih.gov The terminal nitrogen atom (-NH2) is particularly nucleophilic and readily attacks electrophilic centers. For instance, it can react with alkyl halides or acylating agents. While amines and hydrazines exhibit different reactivity profiles in various solvents, the fundamental nucleophilic character remains a key feature. researchgate.net In the context of 9-Ethyl-3-hydrazinyl-9H-carbazole, the hydrazine group can be expected to undergo reactions such as acylation and alkylation at the terminal nitrogen.

Conversely, under certain conditions, aryl hydrazines can also serve as precursors to electrophilic species. nih.gov For example, oxidation of aryl hydrazines can lead to the formation of diazonium-like intermediates, which can then participate in coupling reactions. nih.gov Furthermore, the generation of aryl radicals from aryl hydrazines using reagents like catalytic iodine in the air has been reported, which then allows for arylation reactions. acs.org

The nucleophilicity of hydrazines can be influenced by the substitution pattern. While methyl groups on the α-position tend to increase reactivity, they decrease it at the β-position. researchgate.net The electronic nature of the carbazole ring, as modified by the N-ethyl group, will also modulate the nucleophilicity of the attached hydrazinyl group.

Table 1: Representative Electrophilic and Nucleophilic Reactions of the Hydrazinyl Group

| Reaction Type | Reactant | Expected Product with this compound |

| Acylation | Acetyl Chloride | N'-(9-Ethyl-9H-carbazol-3-yl)acetohydrazide |

| Alkylation | Methyl Iodide | 9-Ethyl-3-(2-methylhydrazinyl)-9H-carbazole |

| Reductive Amination | Benzaldehyde, then NaBH4 | 9-Ethyl-3-(2-benzylhydrazinyl)-9H-carbazole |

This table presents expected products based on the known reactivity of aryl hydrazines.

Aryl hydrazines are well-known precursors for the synthesis of various heterocyclic compounds through condensation and cycloaddition reactions. researchgate.net They readily condense with carbonyl compounds such as aldehydes and ketones to form the corresponding hydrazones. researchgate.netresearchgate.net These reactions are often catalyzed by acids. researchgate.net The resulting hydrazones are stable compounds but can also serve as intermediates for further transformations, such as the Fischer indole (B1671886) synthesis.

Cycloaddition reactions involving aryl hydrazines or their derivatives are also prevalent. For example, they can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.net Furthermore, intramolecular cyclization reactions of appropriately substituted aryl hydrazones can lead to the formation of fused ring systems like triazino[5,6-b]indoles. chempap.org Arylhydrazonopropanals, formed from the condensation of aryl hydrazines, can undergo 6π-electrocyclization to yield pyridazinones and other heterocyclic structures. nih.gov

For this compound, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole (B372694) ring fused or attached to the carbazole system, a reaction analogous to the Paal-Knorr synthesis for pyrroles. mdpi.com

Table 2: Examples of Condensation and Cycloaddition Reactions

| Reactant Type | Example Reactant | Expected Product Structure |

| Aldehyde | Benzaldehyde | (E)-1-((9-Ethyl-9H-carbazol-3-yl)amino)-N-phenylmethanimine |

| 1,3-Diketone | Acetylacetone | 9-Ethyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)-9H-carbazole |

| α,β-Unsaturated Ketone | Chalcone (B49325) | A pyrazoline derivative attached to the carbazole ring |

This table illustrates plausible reaction pathways for this compound based on established reactivity patterns of aryl hydrazines.

Reactivity of the Carbazole Ring System

The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The position of substitution is directed by the existing substituents on the ring.

In the carbazole ring, the positions most activated towards electrophilic attack are typically C-3, C-6, C-1, and C-8. The nitrogen atom, being part of the aromatic system, can donate its lone pair of electrons, thereby activating the ring. lumenlearning.com This activation is most pronounced at the positions ortho and para to the nitrogen, which correspond to the C-1, C-3, C-6, and C-8 positions.

In this compound, the ring already bears two substituents: the N-ethyl group and the 3-hydrazinyl group. Both of these are generally considered activating groups. wikipedia.orglumenlearning.com The hydrazinyl group, being a strong electron-donating group through resonance, will strongly activate the positions ortho and para to it. Therefore, incoming electrophiles are expected to preferentially attack the C-2, C-4, and C-6 positions.

Substituents on an aromatic ring significantly influence its reactivity towards electrophilic attack. libretexts.org Activating groups increase the rate of reaction compared to unsubstituted benzene (B151609), while deactivating groups decrease it. lumenlearning.com

The N-ethyl group on the carbazole nitrogen is an activating group due to its electron-donating inductive effect. This increases the electron density of the entire carbazole ring system. The 3-hydrazinyl group is also a potent activating group due to the resonance donation of the nitrogen lone pairs into the aromatic system. nih.gov The combined effect of these two activating groups makes the carbazole ring in this compound highly nucleophilic and thus very reactive towards electrophiles.

Mechanistic Pathways of Key Transformations

The mechanism of electrophilic aromatic substitution on the carbazole ring follows the general pathway for EAS reactions. masterorganicchemistry.com This involves the initial attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com The rate-determining step is typically the formation of this intermediate, as it involves the disruption of aromaticity. masterorganicchemistry.com In the final step, a proton is lost from the site of attack to restore the aromaticity of the ring. masterorganicchemistry.com

For this compound, the stability of the arenium ion will be significantly enhanced by the electron-donating effects of both the N-ethyl and 3-hydrazinyl groups, particularly when the positive charge can be delocalized onto the nitrogen atoms of the hydrazinyl group. This enhanced stability of the intermediate is what leads to the high activation of the ring towards substitution.

In reactions involving the hydrazine moiety, such as condensation with a carbonyl compound, the mechanism typically begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to yield the hydrazone. This process is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. researchgate.net

Elucidation of Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics and thermodynamics specifically for this compound are not extensively available in the public domain. However, insights can be drawn from the behavior of related carbazole derivatives and general principles of chemical reactivity.

The reactivity of the hydrazinyl group is central to the kinetic and thermodynamic profile of this compound. Hydrazine and its derivatives are well-known for their nucleophilic character, readily participating in condensation reactions with carbonyl compounds to form hydrazones. The rate of these reactions is typically dependent on the pH of the medium, as protonation of the carbonyl oxygen enhances its electrophilicity, while protonation of the hydrazine reduces its nucleophilicity.

Furthermore, computational studies on derivatives of 9-ethyl-9H-carbazole, such as N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles, have been conducted to determine their binding affinities with biological targets like the main protease of SARS-CoV-2. mdpi.com These studies provide thermodynamic data in the form of binding energies (kcal/mol), which indicate the stability of the complex formed between the carbazole derivative and the protein. For instance, certain derivatives have shown strong binding affinities, with binding scores around -8.8 kcal/mol. mdpi.com While this data pertains to complex biological interactions, it underscores the potential for the 9-ethyl-9H-carbazole scaffold to be involved in thermodynamically favorable interactions.

Thermodynamic data for the parent compound, 9-ethyl-9H-carbazole, is available and provides a baseline for understanding the energetic properties of its derivatives.

Interactive Data Table: Thermodynamic Properties of 9-Ethyl-9H-carbazole

| Property | Value | Units | Reference |

| Molar Mass | 195.2597 | g/mol | nist.gov |

| Formula | C14H13N | nist.gov |

Examination of Substituent Effects on Reaction Outcomes

The electronic and steric nature of substituents on the carbazole ring system and the hydrazinyl group significantly influences the reactivity and reaction outcomes of this compound.

The reactivity of the carbazole nucleus is sensitive to the nature of the substituent at the 3-position. The hydrazinyl group (-NHNH2) is an activating group, donating electron density to the carbazole ring through resonance. This increases the nucleophilicity of the aromatic system, particularly at the positions ortho and para to the hydrazinyl group.

Studies on 9-ethyl-9H-carbazole hydrazone derivatives have shown that the introduction of various substituents plays a crucial role in their biological activities, such as antioxidant and neuroprotective effects. researchgate.net For example, the presence of bulky groups can enhance neuroprotective activity. researchgate.net In a series of synthesized 9-ethyl-9H-carbazole hydrazone derivatives, compounds bearing two halogen groups on the phenyl ring attached to the hydrazone moiety exhibited cytotoxic activity. researchgate.net This highlights the profound impact of substituents on the biological reactivity of the molecule.

The reactivity of the hydrazinyl moiety itself can be modulated by substituents. Electron-withdrawing groups on the carbazole ring would decrease the nucleophilicity of the hydrazinyl group, potentially slowing down its reactions with electrophiles. Conversely, electron-donating groups would enhance its nucleophilicity.

In the context of forming heterocyclic structures, such as pyrazolines, from 9-ethyl-carbazole derivatives, the reaction of a chalcone precursor with hydrazine hydrate (B1144303) proceeds via a cyclization reaction. uobaghdad.edu.iq The nature of the aryl group on the chalcone, which acts as a substituent, will influence the electronic properties of the double bond and the carbonyl group, thereby affecting the rate and efficiency of the cyclization.

Interactive Data Table: Effect of Substituents on the Properties of 9-Ethyl-9H-carbazole Derivatives

| Derivative | Substituent(s) | Observed Effect | Reference |

| 9-Ethyl-9H-carbazole hydrazones | Two halogen groups on the phenyl ring | Cytotoxic activity | researchgate.net |

| 9-Ethyl-9H-carbazole hydrazones | Bulky groups | Enhanced neuroprotective activity | researchgate.net |

| (4-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)benzonitrile) | Benzonitrile group | Radical scavenging and neuroprotective effects | researchgate.net |

This table provides examples of how substituents on derivatives of this compound influence their biological reactivity, illustrating the general principles of substituent effects.

Advanced Research Applications of 9 Ethyl 3 Hydrazinyl 9h Carbazole Derivatives

Research in Biological Activity and Therapeutic Potential (In Vitro Studies)

The unique structural features of 9-Ethyl-3-hydrazinyl-9H-carbazole derivatives have prompted comprehensive in vitro investigations to elucidate their therapeutic potential. These studies have unveiled promising activities across several biological domains, from radical scavenging to the inhibition of key viral proteins, underscoring the importance of this chemical class in drug discovery and development.

Derivatives of this compound have demonstrated notable potential as antioxidant agents. Their ability to scavenge free radicals is a key area of investigation, with studies employing various assays to quantify this activity. The antioxidant capacity is often attributed to the electron-donating nature of the carbazole (B46965) nucleus and the hydrazinyl moiety.

Research into a series of 9-ethyl-9H-carbazole hydrazone derivatives has shown their capacity to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. researchgate.net The scavenging activity is influenced by the nature and position of substituents on the aromatic rings. For instance, certain halogenated derivatives have exhibited significant radical scavenging potential. One study highlighted that a derivative, (4-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)-hydrazinyl)benzonitrile) 3r, was identified as a particularly potent radical scavenger. researchgate.net

The following table summarizes the DPPH radical scavenging activity of selected hydrazone derivatives, showcasing the influence of different functional groups on their antioxidant potential.

| Compound ID | Substituent | DPPH Scavenging Activity (IC50 in µM) | Reference |

| Hydrazone Derivative 1 | 4-Fluoro | 45.3 | researchgate.net |

| Hydrazone Derivative 2 | 4-Chloro | 52.1 | researchgate.net |

| Hydrazone Derivative 3 | 4-Bromo | 58.7 | researchgate.net |

| Hydrazone Derivative 4 | 4-Nitro | 38.2 | researchgate.net |

| (4-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)-hydrazinyl)benzonitrile) 3r | 4-Cyano | Potent Activity | researchgate.net |

IC50 values represent the concentration required to scavenge 50% of DPPH radicals.

These findings underscore the potential of this compound derivatives as a promising scaffold for the development of novel antioxidants. Further research is focused on optimizing the structure to enhance this activity and to explore their mechanism of action in more complex biological systems.

The cytotoxic potential of this compound derivatives against various cancer cell lines is a significant area of research. These compounds have shown promise in inhibiting the proliferation of cancer cells, with their efficacy being highly dependent on their structural modifications.

Studies have demonstrated that these derivatives can induce apoptosis and disrupt cell cycle progression in malignant cells. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer development and progression. The table below presents the cytotoxic activity (IC50 values) of selected this compound derivatives against different human cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (Z)-4-((9-ethyl-9H-carbazol-3-yl)amino)pent-3-en-2-one (ECAP) | A549 (Lung) | 25 | |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | UACC62 (Melanoma) | ~1 | nih.gov |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Mel-Juso (Melanoma) | ~1 | nih.gov |

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

The data indicates that these derivatives can exhibit potent and selective anticancer activity. The structural diversity within this class of compounds allows for the fine-tuning of their cytotoxic profiles, paving the way for the development of more effective and targeted cancer therapies.

A significant focus within the anticancer research of this compound derivatives has been on melanoma, a particularly aggressive form of skin cancer. One derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been shown to have a strong and selective inhibitory effect on the growth of both BRAF-mutated and wild-type melanoma cells, with minimal impact on normal human melanocytes. nih.gov

The primary mechanism behind this selective cytotoxicity is the induction of apoptosis, or programmed cell death. nih.gov ECCA treatment leads to an increase in caspase activities, which are key executioners of the apoptotic process. This effect can be significantly counteracted by the use of a caspase inhibitor, confirming the apoptotic pathway's involvement. nih.gov

Furthermore, ECCA's pro-apoptotic activity is linked to the reactivation of the p53 signaling pathway. nih.gov The p53 protein is a crucial tumor suppressor that is often inactivated in cancer cells. ECCA enhances the phosphorylation of p53 at the Ser15 residue in melanoma cells that harbor wild-type p53. nih.gov The critical role of p53 in ECCA-induced apoptosis is demonstrated by the fact that knocking down or deleting the p53 gene in these cells reverses the apoptotic effects of the compound. nih.gov This reactivation of the p53 pathway by ECCA represents a promising strategy for melanoma therapy. nih.gov

Derivatives of this compound have emerged as promising candidates in the field of neuroprotection, particularly in models of Alzheimer's disease. Studies have investigated their ability to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides, which are a hallmark of the disease.

In vitro experiments using PC12 neuronal cells, a common model for neurodegenerative research, have shown that certain 9-ethyl-9H-carbazole hydrazone derivatives can significantly protect against Aβ-induced damage. researchgate.net These compounds have been observed to mitigate the cellular damage and apoptosis caused by Aβ exposure.

One particular derivative, (4-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)-hydrazinyl)benzonitrile) 3r, has been identified as a highly active compound, demonstrating both radical scavenging and neuroprotective effects against Aβ-induced damage. researchgate.net The protective mechanism is thought to be linked to their antioxidant properties, which help to counteract the oxidative stress induced by Aβ.

The following table summarizes the neuroprotective effects of selected derivatives on PC12 cells.

| Compound ID | Concentration (µM) | Protection against Aβ-induced damage | Reference |

| Hydrazone Derivative 3d | 25 and 100 | Significant protection | researchgate.net |

| Hydrazone Derivative 3e | 25 and 100 | Significant protection | researchgate.net |

| Hydrazone Derivative 3h | 25 and 100 | Significant protection | researchgate.net |

| Hydrazone Derivative 3n | 25 and 100 | Significant protection | researchgate.net |

| (4-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)-hydrazinyl)benzonitrile) 3r | 25 | High protection | researchgate.net |

These findings suggest that this compound derivatives could serve as a valuable scaffold for the development of therapeutic agents for neurodegenerative diseases like Alzheimer's.

The search for new antimicrobial agents is a critical area of research, and derivatives of this compound have shown significant promise in this field. These compounds have been evaluated for their activity against a range of pathogenic bacteria and fungi, with many exhibiting potent inhibitory effects.

The antimicrobial activity of these derivatives is often assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have shown that the nature and substitution pattern of the carbazole derivatives play a crucial role in their antimicrobial efficacy.

Below is a data table summarizing the antibacterial and antifungal activities of various this compound derivatives against selected microbial strains.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| (E)-2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide | Staphylococcus aureus | 4 | |

| (E)-2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide | Escherichia coli | 8 | |

| (E)-2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide | Candida albicans | 16 | |

| Thiazole-containing carbazole 38b | Aspergillus niger | 0.49 | |

| Guanidine-containing carbazole 49p | Staphylococcus aureus (MRSA) | 0.78-1.56 | |

| Carbazole derivative 44g | Staphylococcus aureus | 1.56 | |

| Carbazole derivative 44g | Cryptococcus neoformans | 3.125 |

The data highlights the broad-spectrum antimicrobial potential of this class of compounds, with some derivatives showing activity comparable or superior to existing antibiotics and antifungals. These findings encourage further investigation into the mechanism of action and optimization of these derivatives as novel antimicrobial agents.

In the wake of the COVID-19 pandemic, the scientific community has been actively searching for effective antiviral agents against SARS-CoV-2. Derivatives of this compound have emerged as a promising class of compounds in this endeavor. Through computational and in vitro studies, these derivatives have been investigated for their ability to inhibit key viral proteins that are essential for the replication and entry of SARS-CoV-2 into host cells.

Molecular docking studies have been instrumental in predicting the binding affinities of these derivatives to crucial viral targets, including the Main Protease (Mpro), the Spike Glycoprotein, and the RNA-dependent RNA Polymerase (RdRp). mdpi.comresearchgate.net These proteins play vital roles in the viral life cycle, making them attractive targets for antiviral drug development.

A series of novel N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles have been synthesized and evaluated through in silico methods. mdpi.comresearchgate.net The docking results have shown that several of these compounds exhibit strong binding affinities to the active sites of Mpro, the Spike Glycoprotein, and RdRp, suggesting their potential to disrupt the functions of these proteins. mdpi.comresearchgate.net For instance, some derivatives displayed binding scores against Mpro that were comparable to or even better than those of known inhibitors. mdpi.com

The following table presents the molecular docking scores of selected derivatives against the key SARS-CoV-2 proteins.

| Derivative | Target Protein | Binding Score (kcal/mol) | Reference |

| Compound 9b | Main Protease (Mpro) | -8.83 | mdpi.com |

| Compound 9c | Main Protease (Mpro) | -8.92 | mdpi.com |

| Compound 9e | Main Protease (Mpro) | -8.77 | mdpi.com |

| Compound 9h | Main Protease (Mpro) | -8.76 | mdpi.com |

| Compound 9i | Main Protease (Mpro) | -8.87 | mdpi.com |

| Compound 9j | Main Protease (Mpro) | -8.85 | mdpi.com |

| Compound 9e | Spike Glycoprotein | -6.69 | mdpi.com |

| Compound 9h | Spike Glycoprotein | -6.54 | mdpi.com |

| Compound 9i | Spike Glycoprotein | -6.44 | mdpi.com |

| Compound 9j | Spike Glycoprotein | -6.56 | mdpi.com |

| Compound 9e | RdRp | -7.61 | mdpi.com |

| Compound 9h | RdRp | -8.10 | mdpi.com |

| Compound 9i | RdRp | -8.01 | mdpi.com |

| Compound 9j | RdRp | -7.54 | mdpi.com |

Furthermore, some triazole-benzofused molecular conjugates have been synthesized and tested for their in vitro antiviral activity against SARS-CoV-2. mdpi.com One such compound demonstrated an EC50 of 80.4 µg/mL in a cytopathic effect inhibition assay using Vero E6 cells, indicating its potential to inhibit viral replication at non-toxic concentrations. mdpi.com

These findings highlight the potential of this compound derivatives as a scaffold for the development of novel antiviral agents against SARS-CoV-2 and potentially other coronaviruses. Further in vitro and in vivo studies are warranted to validate these promising initial results.

Central Nervous System (CNS) Activity Research (e.g., Depressant Activity)

The versatile scaffold of 3-amino-9-ethylcarbazole (B89807) serves as a crucial starting point for synthesizing compounds with potential pharmacological activities. Research has explored the creation of annulated carbazoles from this precursor for various medicinal chemistry applications. tubitak.gov.tr One notable area of investigation is their effect on the central nervous system.

In a specific study, a derivative of 3-amino-9-ethylcarbazole was synthesized through acylation followed by cyclization to create a novel heterocyclic system. The resulting compound, 7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-(1H , 7H)-dione, underwent preliminary screening for its biological effects. The findings indicated that this compound exhibited potential CNS-depressant activity in mice, as observed using a photoactometer. tubitak.gov.tr This line of research highlights the potential of using the 9-ethyl-carbazole framework to develop new agents targeting the central nervous system. tubitak.gov.tr

| Compound | Precursor | Observed Activity | Research Context |

| 7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-(1H , 7H)-dione | 3-amino-9-ethylcarbazole | CNS-depressant activity in mice | Synthesis of bioactive annulated carbazoles. tubitak.gov.tr |

Materials Science and Optoelectronic Research Applications

The inherent photoconductivity and electronic properties of the carbazole unit make its derivatives highly valuable in materials science, particularly for optoelectronic applications. mdpi.comtubitak.gov.tr The ability to introduce various functional groups onto the carbazole core allows for the fine-tuning of these properties. nih.govtandfonline.com

Development of Fluorescent Chemosensors for Ion Detection and Cellular Imaging

Derivatives of 9-ethyl-9H-carbazole are being explored for their potential as fluorescent chemosensors. These sensors can detect specific metal ions through changes in their fluorescence intensity, which is critical for environmental monitoring and biological imaging. researchgate.netclockss.org

One study developed a novel chemosensor based on a 9-benzyl-9H-carbazole derivative, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate (Bncz 1). This sensor demonstrated high selectivity for Cerium (Ce³⁺) ions in an ethanol (B145695) solution. Upon binding with Ce³⁺, the sensor showed a significant enhancement in fluorescence, with minimal response to other rare earth metal cations. clockss.org The research determined a 1:1 binding stoichiometry between the sensor and the ion, with a low detection limit of 7.269 × 10⁻⁶ M. clockss.org Another derivative, 3,6-imine-triphenylamine-(9-ethyl) carbazole (ITEC), was successfully used to detect Aluminum (Al³⁺) ions, showcasing the versatility of the carbazole scaffold in creating selective ion probes. researchgate.net

| Chemosensor | Target Ion | Detection Principle | Limit of Detection (LOD) |

| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate (Bncz 1) | Ce³⁺ | Fluorescence enhancement | 7.269 × 10⁻⁶ M clockss.org |

| 3,6-imine-triphenylamine-(9-ethyl) carbazole (ITEC) | Al³⁺ | Color change under UV light and fluorescence enhancement | Not Specified researchgate.net |

Studies on Photoconductivity and Photorefractivity in Carbazole Systems

Carbazole-containing materials are widely investigated for their photorefractive properties, which are essential for applications in holographic data storage and optical information processing. acs.orgscilit.com The carbazole moiety typically serves as the charge-transporting component in these materials. acs.orgscilit.com

Research has focused on various types of carbazole-based systems, including polymeric composites and multifunctional chromophores. scilit.com For instance, a fully functionalized photorefractive polyimine was created by polymerizing a photoconducting carbazole derivative, 9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde, with a nonlinear optical chromophore. spiedigitallibrary.org This material demonstrated high second-order optical nonlinearity and achieved a holographic diffraction efficiency of approximately 15% in a 10 µm-thick film. spiedigitallibrary.org Similarly, amorphous conjugated carbazole trimers have been developed that act as both the charge transporting agent and the electro-optic chromophore, exhibiting large photorefractive net gain and high diffraction efficiency. acs.org These studies underscore the importance of the N-substituted carbazole unit in designing high-performance photorefractive materials. acs.orgspiedigitallibrary.org

Research into Luminescent and Hole-Transporting Materials

Carbazole derivatives are extensively used in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells, primarily for their luminescent and hole-transporting capabilities. nih.govresearchgate.netresearchgate.net The strong electron-donating nature of the carbazole core facilitates the transport of positive charge carriers (holes). mdpi.com

The compound 9-ethyl-3-formyl-9H-carbazole is a known intermediate in the synthesis of new luminescent and hole-transporting materials. nih.govresearchgate.net Researchers have synthesized numerous hole-transporting materials (HTMs) by incorporating the carbazole moiety into larger molecular structures. researchgate.netmdpi.com For example, a series of HTMs based on 4-(9H-carbazol-9-yl)triphenylamine were developed, which showed good thermal stability and enhanced the efficiency of OLED devices. researchgate.netmdpi.com In the realm of perovskite solar cells, HTMs constructed from a 9-phenyl-9H-carbazole derivative branch achieved a high power conversion efficiency of 20.44%, comparable to the widely used Spiro-OMeTAD. bohrium.com Furthermore, simple and dopant-free HTMs based on a (2-ethylhexyl)-9H-carbazole core have been designed, demonstrating significant charge extraction ability and leading to efficient planar perovskite solar cells. researchgate.net

| Material Type | Carbazole Derivative Base | Application | Key Finding |

| Luminescent Material Intermediate | 9-ethyl-3-formyl-9H-carbazole | OLEDs | Serves as a key building block for luminescent compounds. nih.govresearchgate.net |

| Hole-Transporting Material (HTM) | 4-(9H-carbazol-9-yl)triphenylamine | OLEDs | Good thermal stability and enhanced device efficiencies. researchgate.netmdpi.com |

| Hole-Transporting Material (HTM) | 9-phenyl-9H-carbazole | Perovskite Solar Cells | Power conversion efficiency of 20.44%. bohrium.com |

| Hole-Transporting Material (HTM) | (2-ethylhexyl)-9H-carbazole | Perovskite Solar Cells | High charge extraction ability in a simple, dopant-free system. researchgate.net |

Agricultural and Industrial Applications

Beyond electronics and medicine, carbazole derivatives are finding applications in other industrial sectors, including agriculture. tandfonline.com Their chemical stability and reactivity make them suitable for developing specialized chemical agents. nih.gov

Research into Crop-Protecting Agents

The chemical framework of 3-amino-9-ethylcarbazole has been utilized to synthesize compounds with potential utility in agriculture. Through a Sandmeyer-type reaction, the amino group can be transformed to introduce different functionalities. tubitak.gov.tr

In one such synthetic route, 3-amino-9-ethylcarbazole was converted into 9-Ethyl-3-((perfluroethyl)thio)-9H-carbazole. This specific derivative was subsequently investigated and applied as a crop-protecting agent. tubitak.gov.tr This application demonstrates the broad utility of the 9-ethylcarbazole (B1664220) scaffold, extending its reach from high-technology materials to agrochemical research.

Computational Chemistry and Theoretical Investigations of this compound Derivatives

Computational chemistry and theoretical investigations have emerged as indispensable tools in the study and development of novel therapeutic agents. For derivatives of this compound, these in silico methods provide profound insights into their physicochemical properties, biological activities, and potential as drug candidates. By simulating molecular interactions and predicting properties, computational approaches accelerate the drug discovery process, offering a rational basis for the design of more potent and selective molecules.

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how derivatives of this compound interact with biological targets at a molecular level.

In a notable study, a series of benzofuran-based carbazole derivatives were synthesized and subjected to molecular docking studies against key proteins of the SARS-CoV-2 virus. mdpi.com The targeted proteins included the main protease (Mpro), responsible for viral replication, the spike glycoprotein, which facilitates viral entry into host cells, and RNA-dependent RNA polymerase (RdRp), essential for viral transcription and translation. mdpi.com The docking results revealed strong binding affinities between the synthesized carbazole derivatives and the viral proteins, suggesting their potential to inhibit the function of these crucial enzymes. mdpi.com

Several of the synthesized compounds exhibited significant binding scores. For instance, compounds 9e , 9h , 9i , and 9j demonstrated the best binding scores against Mpro, with values of -8.77, -8.76, -8.87, and -8.85 Kcal/mol, respectively. mdpi.com These scores are comparable to or even better than some FDA-approved drugs used as standards in the study. mdpi.com The interactions primarily involved hydrophobic interactions with key amino acid residues in the active site of the Mpro protein, such as THR24, ASN119, GLY143, and MET49. mdpi.com

The following interactive table summarizes the molecular docking results for selected 9-ethyl-9H-carbazole derivatives against SARS-CoV-2 proteins. mdpi.com

| Compound | Mpro Binding Score (Kcal/mol) | Spike Glycoprotein Binding Score (Kcal/mol) | RdRp Binding Score (Kcal/mol) |

| 9b | -8.83 | -6.43 | - |

| 9c | -8.92 | - | - |

| 9d | - | -6.38 | - |

| 9e | -8.77 | -6.69 | -7.61 |

| 9f | - | -6.41 | - |

| 9g | - | - | -7.63 |

| 9h | -8.76 | -6.54 | -8.10 |

| 9i | -8.87 | -6.44 | -8.01 |

| 9j | -8.85 | -6.56 | -7.54 |

These molecular docking studies have been instrumental in identifying promising 9-ethyl-9H-carbazole derivatives as potential inhibitors of viral proteins, providing a strong foundation for further experimental validation and development.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While direct QSAR studies specifically on this compound were not prominently found in the reviewed literature, the application of QSAR to the broader class of carbazole derivatives demonstrates its utility in predicting their biological activities. nih.govresearchgate.net

QSAR models are built upon a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.gov These models often employ various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features. nih.gov For instance, in the study of novel triazole-quinine derivatives as antimalarial agents, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were successfully employed to predict their biological activity. jmaterenvironsci.com

The general principle of QSAR involves correlating these descriptors with the observed biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.govbrieflands.com A robust QSAR model can guide the design of new derivatives with enhanced potency and selectivity. For carbazole derivatives, QSAR could be applied to predict a range of biological activities, including their anticancer, antimicrobial, or neuroprotective effects, based on their structural modifications. nih.govresearchgate.net

Hammett Equation and Linear Free-Energy Relationships (LFER) in Spectral Correlations

The Hammett equation is a classic example of a linear free-energy relationship (LFER) that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orgpharmacy180.com This principle has been extended to correlate substituent effects with various spectroscopic properties.

A study on a series of carbazole anils prepared from 9-ethylcarbazole-3-carbaldehyde investigated the relationship between the electronic properties of substituents and the long-wavelength absorption energies. rsc.org The Hammett plots of these energies displayed an inverted V-shape with a crossover point near a substituent constant (σ) of approximately zero. rsc.org This behavior is indicative of a change in the nature of the electronic transition, influenced by the electron-donating or electron-withdrawing character of the substituent.

The reaction constant, ρ, in the Hammett equation provides a measure of the sensitivity of the reaction or property to substituent effects. wikipedia.org For the hydrolysis of substituted cinnamic acid esters in an ethanol/water mixture, a reaction constant of +1.267 was reported, indicating that electron-withdrawing groups accelerate the reaction. wikipedia.org In the context of spectral correlations of 9-ethyl-9H-carbazole derivatives, the Hammett equation can be a valuable tool for understanding how different functional groups attached to the carbazole core influence its electronic structure and, consequently, its absorption and emission properties.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) and other ab initio quantum chemistry methods are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. These methods have been applied to study carbazole derivatives, providing detailed insights into their geometry, electronic energies, and spectroscopic characteristics.

In a study of 3,6-diiodo-9-ethyl-9H-carbazole, DFT calculations were employed to support experimental findings from X-ray crystallography and 13C NMR spectroscopy. pharmacy180.com The theoretical calculations of the 13C chemical shifts showed good agreement with the experimental data, particularly when relativistic effects were included for the carbons bonded to the heavy iodine atoms. pharmacy180.com This highlights the accuracy and predictive power of modern DFT methods.

Furthermore, DFT calculations can elucidate the distribution of electron density and molecular orbitals, which are crucial for understanding the reactivity and photophysical properties of these compounds. For example, in 9-ethyl-9H-carbazole-3-carbaldehyde, the electron-withdrawing nature of the aldehyde group leads to a charge transfer from the carbazole nitrogen atom to the substituted benzene ring, a phenomenon that can be quantified and visualized using DFT. researchgate.netresearchgate.net These computational insights are invaluable for the rational design of new this compound derivatives with tailored electronic and optical properties for various advanced research applications.

Future Directions and Emerging Research Avenues for 9 Ethyl 3 Hydrazinyl 9h Carbazole

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 9-Ethyl-3-hydrazinyl-9H-carbazole and its precursors will likely pivot towards more efficient, sustainable, and versatile methodologies. While classical methods like the Borsche-Drechsel cyclization have been foundational, modern organic synthesis demands greener and more atom-economical approaches. tandfonline.com

One promising avenue is the advancement of transition-metal-free synthesis. For instance, methods involving the condensation of enolates with nitro-olefins, which proceed via a tandem annulation process under mild, base-promoted conditions, offer a powerful strategy for constructing highly functionalized carbazole (B46965) cores without the need for metal catalysts. rsc.orgrsc.org Another sustainable approach gaining traction is the use of sunlight to catalyze cycloaddition reactions, which has been successfully applied to construct the carbazole skeleton under catalyst-free conditions. rsc.org

The development of one-pot cascade reactions mediated by Lewis acids also represents a significant step forward. These methods allow for the construction of complex carbazole frameworks from simple starting materials in a single operation, often with the ability to recover and reuse both the solvent and the catalyst. rsc.orgrsc.org Research into hydroarylation, C-H activation, and various annulation reactions continues to provide novel pathways to the carbazole nucleus. rsc.org

For the direct synthesis of the target molecule, future research may focus on improving the reaction of precursors like 3-acetyl-9-ethyl carbazole with hydrazine (B178648) hydrate (B1144303), optimizing conditions to enhance yield and purity. uobaghdad.edu.iqresearchgate.net The synthesis of the parent 9-ethyl-9H-carbazole itself can be achieved through various means, including the reaction of carbazole with ethyl halides or through catalytic processes involving hydrogen and alkyl aldehydes, which align with green chemistry principles. uobaghdad.edu.iqgoogle.com

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

| Lewis Acid-Catalyzed Annulation | One-pot cascade reactions; use of catalysts like Sc(OTf)₃. | High efficiency; potential for catalyst and solvent recycling. | rsc.orgrsc.org |

| Transition-Metal-Free Condensation | Base-promoted condensation of enolates with nitro-compounds. | Avoids heavy metal contamination; mild reaction conditions. | rsc.orgrsc.org |

| Sunlight-Mediated Cycloaddition | Uses sunlight as a catalyst for [3+2] cycloaddition. | Catalyst-free; environmentally friendly energy source. | rsc.org |

| Direct Hydrazinyl Introduction | Reaction of an acetyl-carbazole precursor with hydrazine hydrate. | Direct route to the hydrazinyl functional group. | uobaghdad.edu.iqresearchgate.net |

| Catalytic N-Alkylation | Hydrogenation of carbazole in the presence of an alkyl aldehyde. | Continuous production potential; high selectivity. | google.com |

Advanced Mechanistic Investigations and Reaction Engineering for Enhanced Selectivity

Achieving regioselectivity in the functionalization of the carbazole ring is a significant challenge and a key area for future research. The carbazole scaffold has multiple reactive sites, and controlling reactions to target a specific position, such as C-3, is crucial for synthesizing specific isomers like this compound.

Advanced mechanistic studies will be vital. For example, the development of direct palladium-catalyzed C-H functionalization of carbazoles, assisted by transient directing groups like norbornene, has opened new possibilities for site-selective alkylation and acylation. nih.gov Mechanistic investigations suggesting the involvement of novel intermediates, such as a six-membered palladacycle, could guide the design of even more selective catalysts. nih.gov

Reaction engineering will also play a critical role. The choice of catalyst can act as a switch to direct functionalization to different atoms. It has been demonstrated that by switching from a Lewis acid catalyst like Sc(OTf)₃ to a Brønsted acid catalyst like TfOH, the reaction of carbazoles with donor-acceptor cyclopropanes can be selectively directed to either N-H functionalization or C-H functionalization at the 3-position. acs.org Similarly, gold-catalyzed carbene transfer reactions have shown high efficiency and site-selectivity in the C-H functionalization of unprotected carbazoles, offering a rapid method to introduce new functional groups. nih.gov

Future work will likely involve a deeper probing of reaction mechanisms using advanced spectroscopic techniques and computational modeling to understand the subtle electronic and steric factors that govern selectivity. This knowledge will enable the rational design of catalysts and reaction conditions to precisely control the synthesis of this compound and its subsequent derivatives.

Comprehensive Structure-Activity Relationship (SAR) Elucidation for Targeted Applications

The hydrazinyl group in this compound is a versatile handle for creating libraries of derivatives, such as hydrazones, which are ripe for structure-activity relationship (SAR) studies. Emerging research points to the potential of carbazole hydrazone derivatives in several therapeutic areas, particularly as neuroprotective and anticancer agents. researchgate.netnih.gov

Future SAR studies will need to be systematic. By synthesizing a series of 9-ethyl-9H-carbazole-3-yl-methylenehydrazinyl) derivatives with various substitutions on the phenyl ring, researchers can probe the effects of electronic and steric properties on biological activity. researchgate.net For example, studies have already shown that introducing halogen groups onto the phenyl ring of carbazole hydrazones can impact their cytotoxic activity. researchgate.net

In the context of neurodegenerative diseases like Alzheimer's, SAR studies can help optimize compounds that exhibit multiple beneficial functions, such as radical scavenging and protection against amyloid-β-induced damage. researchgate.netnih.gov For anticancer applications, research on the related compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has shown that it can reactivate the p53 pathway in melanoma cells. nih.gov This provides a clear mechanistic starting point for designing hydrazone derivatives of this compound and evaluating their SAR for p53 activation and apoptosis induction. nih.gov A comprehensive SAR analysis will be crucial for identifying lead compounds with enhanced potency and selectivity for specific biological targets.

Synergistic Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental synthesis and biological testing is a powerful strategy that will accelerate the development of novel carbazole derivatives. This synergistic approach, often termed a wet/dry approach, allows for the rational design of molecules and the prioritization of synthetic targets. researchgate.netmdpi.com

Molecular docking studies are a cornerstone of this strategy. For instance, researchers have used docking to evaluate the binding affinities of novel N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles against key protein targets of SARS-CoV-2, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). mdpi.com The results of these in silico screenings, which can predict binding energies and key interactions with amino acid residues, guide the selection of the most promising candidates for synthesis and subsequent in vitro testing. mdpi.com

Beyond docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of ligand-protein complexes and the molecular-level interactions. nih.gov Furthermore, tools like Molecular Electrostatic Potential (MESP) analysis can help understand molecular reactivity and noncovalent interactions that are essential for drug function. researchgate.net Future research on this compound derivatives will undoubtedly leverage these computational tools to design molecules with high affinity and selectivity for targets implicated in diseases ranging from cancer to viral infections and neurodegenerative disorders. nih.govresearchgate.netmdpi.com

| Computational Tool | Application in Carbazole Research | Insights Gained | Reference |

| Molecular Docking | Predicting binding modes and affinities of carbazole derivatives to protein targets (e.g., SARS-CoV-2 Mpro, AChE). | Identification of potent inhibitors; understanding key binding interactions (e.g., hydrogen bonds, hydrophobic interactions). | nih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Exploring the stability and dynamics of ligand-protein complexes over time. | Confirmation of docking results; understanding the conformational changes upon binding. | nih.gov |